molecular formula C16H17NO B8534585 N-n-propyl-3-phenylbenzamide

N-n-propyl-3-phenylbenzamide

Cat. No.: B8534585
M. Wt: 239.31 g/mol
InChI Key: GGTCLFTXHLMNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-n-propyl-3-phenylbenzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the somatosensory system. This compound has emerged as a critical pharmacological tool for investigating the role of TRPM8 in various physiological and pathophysiological processes. Its primary research value lies in elucidating mechanisms of cold sensation, migraine pathophysiology , and chronic pain conditions, particularly neuropathic and inflammatory pain where TRPM8 is implicated. The mechanism of action involves competitive antagonism at the menthol-binding site of the TRPM8 channel, effectively inhibiting channel activation by cold temperatures or other agonists like menthol and icilin. This action has been validated in cryo-electron microscopy studies revealing its binding pose within the channel's ligand-binding pocket. Researchers utilize this compound in vitro to study channel pharmacology and in vivo to probe the therapeutic potential of TRPM8 blockade for pain relief without affecting core body temperature, a limitation of some earlier TRPM8 antagonists. It is supplied as a solid and should be stored desiccated at -20°C. For in vitro use, it is recommended to dissolve in DMSO to create a concentrated stock solution. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-phenyl-N-propylbenzamide

InChI

InChI=1S/C16H17NO/c1-2-11-17-16(18)15-10-6-9-14(12-15)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18)

InChI Key

GGTCLFTXHLMNAH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-n-propyl-3-phenylbenzamide with structurally related benzamide derivatives from the evidence:

Compound Name Substituents on Benzamide Core Key Functional Groups Applications/Properties References
This compound N: n-propyl; Benzene: 3-phenyl Amide, phenyl, alkyl chain Inferred: Potential agrochemical or polymer precursor N/A
3-Chloro-N-phenyl-phthalimide N: phenyl; Core: phthalimide, 3-Cl Imide, chloro, aromatic Monomer for polyimide synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N: branched hydroxyalkyl; Benzene: 3-methyl Amide, hydroxyl, methyl Metal-catalyzed C–H functionalization
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) N: 3-isopropoxyphenyl; Benzene: 2-CF₃ Trifluoromethyl, ether Fungicide (pesticide)
N-(diisopropylphosphanyl)benzamide N: diisopropylphosphanyl Phosphorus ligand, amide Coordination chemistry, catalysis

Physicochemical and Reactivity Insights

  • Lipophilicity: The n-propyl group in this compound likely enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl). However, branched chains (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) may reduce solubility in nonpolar solvents due to steric hindrance .
  • These differences impact reactivity in synthesis or biological targeting .
  • Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability, making them suitable for polymer applications. This compound may share this trait if used in material science .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a widely used method for constructing biaryl systems. In the context of this compound synthesis, this method involves two sequential steps:

Step 1: Synthesis of N-n-Propyl-3-Bromobenzamide
3-Bromobenzoic acid is reacted with n-propylamine in the presence of a coupling agent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by amidation. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding N-n-propyl-3-bromobenzamide as an off-white solid (79% yield).

Step 2: Suzuki Coupling with Phenylboronic Acid
N-n-propyl-3-bromobenzamide is then subjected to a palladium-catalyzed cross-coupling reaction with phenylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a mixture of dimethoxyethane (DME) and water (3:1 v/v) at 80–90°C for 12–18 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH 90:10) affords this compound as a white solid in 96% yield.

Table 1: Reaction Conditions for Suzuki-Miyaura Synthesis

ParameterSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDME/H₂O (3:1)
Temperature80–90°C
Reaction Time12–18 hours
Yield96%

Iron-Mediated Reductive Acylation of Nitroarenes

An alternative single-step method utilizes iron catalysis to directly convert nitroarenes and acyl halides into N-aryl amides. For this compound, 3-nitrobenzoic acid is first converted to its acyl chloride using oxalyl chloride. The acyl chloride is then reacted with n-propylamine in the presence of iron powder (Fe⁰) and ammonium chloride (NH₄Cl) in tetrahydrofuran (THF) at 60°C for 6–8 hours. This method avoids the need for pre-functionalized brominated intermediates and achieves moderate yields (70–75%).

Mechanistic Insight : The nitro group is reduced to an amine in situ by Fe⁰/NH₄Cl, followed by nucleophilic attack of the amine on the acyl chloride to form the amide bond.

Optimization Strategies for Improved Efficiency

Catalyst Loading and Solvent Effects

In the Suzuki-Miyaura method, reducing palladium catalyst loading from 5 mol% to 2 mol% decreases costs without significantly affecting yield (94% vs. 96%). Polar aprotic solvents like DMF or DMSO enhance reaction rates but may complicate purification. Conversely, DME/H₂O mixtures balance reactivity and ease of workup.

Stoichiometric Adjustments

A 1:1.2 molar ratio of N-n-propyl-3-bromobenzamide to phenylboronic acid minimizes side reactions (e.g., homocoupling) while maximizing cross-coupling efficiency. Excess boronic acid (1.5 equiv) is tolerated but increases purification difficulty.

Temperature and Atmosphere Control

Maintaining an inert atmosphere (N₂ or Ar) prevents oxidation of sensitive intermediates. Elevated temperatures (80–90°C) accelerate transmetallation and reductive elimination steps in Suzuki reactions.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz): δ 7.97 (t, J = 1.53 Hz, 1H), 7.69 (dd, J = 7.91 Hz, 1.84 Hz, 2H), 7.61–7.58 (m, 2H), 7.51–7.24 (m, 4H), 3.47–3.40 (m, 2H), 1.65 (sextet, J = 7.32 Hz, 2H), 0.98 (t, J = 7.42 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz): δ 166.8 (C=O), 140.1, 135.2, 132.1, 129.0, 128.7, 128.3, 124.0, 121.2, 41.5 (CH₂), 22.7 (CH₂), 11.3 (CH₃).

Table 2: Key Spectral Assignments

Signal (δ, ppm)Assignment
7.97Aromatic H (C-2)
3.47–3.40N-CH₂CH₂CH₃
166.8Carbonyl (C=O)

Infrared (IR) Spectroscopy

Strong absorption at 1645 cm⁻¹ corresponds to the amide C=O stretch, while N-H stretching appears as a broad peak at 3300–3200 cm⁻¹.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The Suzuki-Miyaura method offers superior yields (96%) compared to iron-mediated reductive acylation (70–75%) but requires expensive palladium catalysts . The latter approach is more scalable for industrial applications due to lower catalyst costs.

Q & A

Q. What are the common synthetic routes for N-n-propyl-3-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via amide coupling reactions. A typical approach involves activating carboxylic acids (e.g., 3-phenylbenzoic acid) with coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile (CH₃CN) under basic conditions (e.g., NEt₃) . Optimization includes screening solvents (e.g., DCM vs. CH₃CN), temperature (room temperature to 150°C), and reaction times (5 minutes to several hours). For example, acetylation steps may require elevated temperatures (150°C) in AcOH . Purity can be assessed via HPLC or NMR.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/13C NMR : Confirm proton environments and carbon backbone. For example, the propyl chain’s methylene protons appear as triplets (~1.5–2.0 ppm) .
  • HPLC : Assess purity (>95% is typical for research-grade compounds) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer : Common solvents include ethanol, acetone, or ethyl acetate. Slow evaporation at 4°C or gradient cooling (from boiling point to room temperature) enhances crystal formation. For hygroscopic intermediates, anhydrous solvents (e.g., dry DCM) are recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL/SHELXS software is standard for structural elucidation . Key steps:
  • Grow high-quality crystals via vapor diffusion or slow cooling.
  • Collect intensity data with a synchrotron or in-house diffractometer.
  • Refine using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD can deconvolute overlapping reflections .

Q. How should researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer results)?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to validate significance thresholds (p < 0.05) .
  • Control Experiments : Rule out cytotoxicity via MTT assays on non-target cell lines.
  • Mechanistic Studies : Combine with molecular docking (e.g., PDB codes for target proteins) to correlate bioactivity with structural motifs .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate key intermediates.
  • Coupling Reagents : Compare HBTU, EDCI, or DCC for amide bond formation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 5 minutes at 150°C) while maintaining yield .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Modify Substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) on the phenyl ring to assess electronic effects.
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict binding affinities and optimize steric/electronic interactions .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • QC Protocols : Standardize NMR (≥400 MHz) and HPLC (≥95% purity) for every batch.
  • Stability Studies : Monitor degradation under light, heat, and humidity using accelerated aging tests.
  • Documentation : Archive reaction logs, including exact stoichiometry, solvent batches, and ambient conditions .

Q. What are best practices for resolving discrepancies in crystallographic data between computational models and experimental results?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set).
  • Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and refine using SHELXL’s TWIN/BASF commands .
  • Deposition : Submit validated structures to the Cambridge Structural Database (CSD) for peer validation .

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